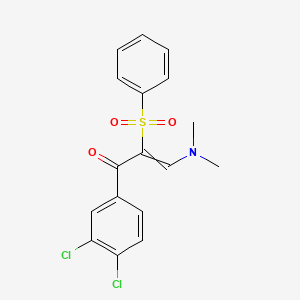
2-(Benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
准备方法
The synthesis of 2-(Benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 3-(dimethylamino)-2-(phenylsulfonyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
2-(Benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Addition: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(Benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its chalcone structure is known to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2-(Benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with various molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes and receptors involved in inflammation and cancer progression. It can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
The compound’s chalcone structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity.
相似化合物的比较
2-(Benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be compared with other chalcone derivatives, such as:
1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one: Similar structure but with different substitution pattern on the phenyl ring, leading to variations in biological activity.
1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one: Contains methoxy groups instead of chloro groups, which can affect its reactivity and interactions with biological targets.
1-(3,4-Dichlorophenyl)-3-(methylamino)-2-(phenylsulfonyl)-2-propen-1-one: Variation in the amino group, which can influence its pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethylamino and phenylsulfonyl groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C17H15Cl2NO3S |
|---|---|
分子量 |
384.3 g/mol |
IUPAC 名称 |
2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-20(2)11-16(24(22,23)13-6-4-3-5-7-13)17(21)12-8-9-14(18)15(19)10-12/h3-11H,1-2H3 |
InChI 键 |
XAKZTZXOKGOGQC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=C(C(=O)C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


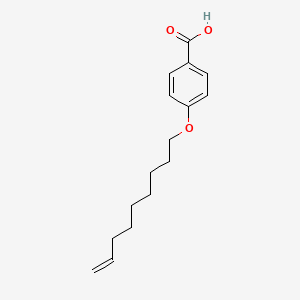
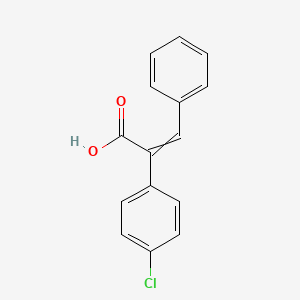
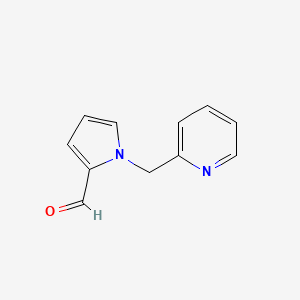
![5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile](/img/structure/B1364722.png)
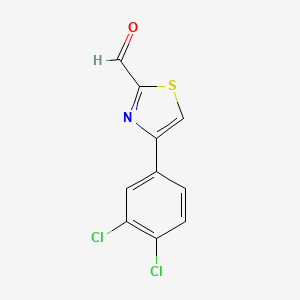
![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B1364743.png)
![2-[2-(4-Chlorophenyl)-1-cyanovinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364745.png)
![4-Amino-4-[4-(3-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1364749.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B1364756.png)
![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B1364760.png)
![3,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364761.png)
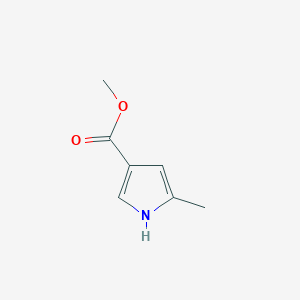
![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)
